molecular formula C7H4F6OS B1444509 2-Fluoro-5-(pentafluorosulfur)benzaldehyde CAS No. 1240257-02-6

2-Fluoro-5-(pentafluorosulfur)benzaldehyde

Cat. No.: B1444509
CAS No.: 1240257-02-6
M. Wt: 250.16 g/mol
InChI Key: LWVYGZGWRNJVBG-UHFFFAOYSA-N
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Description

2-Fluoro-5-(pentafluorosulfur)benzaldehyde is a fluorinated compound . It has the molecular formula C7H4F6OS and a molecular weight of 250.16 g/mol . It is a liquid at ambient temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4F6OS/c8-7-2-1-6(3-5(7)4-14)15(9,10,11,12)13/h1-4H . The InChI key is LWVYGZGWRNJVBG-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a liquid at ambient temperature . It has a molecular weight of 250.16 g/mol .

Scientific Research Applications

Monodentate Transient Directing Group Assisted Synthesis

A study by Wu et al. (2021) utilized a related compound, 2-Fluoro-5-(trifluoromethyl)aniline, as a monodentate transient directing group (MonoTDG) to facilitate Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This process enabled the efficient and scalable synthesis of products that could be further derivatized into valuable quinazoline and fused isoindolinone scaffolds, highlighting the potential of fluorinated compounds in facilitating complex organic transformations (Wu et al., 2021).

Anticancer Activity of Fluorinated Analogues

Lawrence et al. (2003) synthesized a series of fluorinated benzaldehydes and investigated their use in the synthesis of fluoro-substituted stilbenes, including analogues of the anticancer compound combretastatin A-4. The study underscores the significance of fluorinated compounds in the development of novel anticancer agents, demonstrating enhanced biological activities compared to non-fluorinated counterparts (Lawrence et al., 2003).

Reactions of Fluorine-containing 3-oxo Esters with Aldehydes

Research by Pryadeina et al. (2002) explored the reactions of fluorinated 3-oxo esters with aldehydes, leading to the formation of complex fluorinated compounds. This study highlights the versatile reactivity of fluorinated esters with benzaldehydes under varying conditions, contributing to the synthesis of novel fluorine-containing organic compounds (Pryadeina et al., 2002).

Pd-Catalyzed Ortho C-H Functionalization

Chen and Sorensen (2018) accomplished the Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes using orthanilic acids as transient directing groups. This methodology showcases the strategic use of fluorinated reagents in direct C-H functionalization reactions, paving the way for the synthesis of ortho-functionalized benzaldehydes (Chen & Sorensen, 2018).

Synthesis and Application in Material Science

Wadekar et al. (2010) described the synthesis of polymerizable fluorinated surfactants for constructing stable nanostructured proton-conducting membranes. The study exemplifies the application of fluorinated compounds in material science, particularly in the development of membranes with potential use in fuel cells (Wadekar et al., 2010).

Safety and Hazards

The safety information for 2-Fluoro-5-(pentafluorosulfur)benzaldehyde includes the following hazard statements: H315, H319, and H335 . The precautionary statements include P261, P271, and P280 . The signal word is “Warning” and it is classified under GHS07 pictograms .

Properties

IUPAC Name

2-fluoro-5-(pentafluoro-λ6-sulfanyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F6OS/c8-7-2-1-6(3-5(7)4-14)15(9,10,11,12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVYGZGWRNJVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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